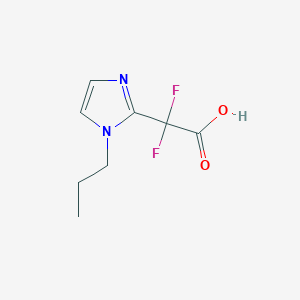

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid

CAS No.:

Cat. No.: VC17764358

Molecular Formula: C8H10F2N2O2

Molecular Weight: 204.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10F2N2O2 |

|---|---|

| Molecular Weight | 204.17 g/mol |

| IUPAC Name | 2,2-difluoro-2-(1-propylimidazol-2-yl)acetic acid |

| Standard InChI | InChI=1S/C8H10F2N2O2/c1-2-4-12-5-3-11-6(12)8(9,10)7(13)14/h3,5H,2,4H2,1H3,(H,13,14) |

| Standard InChI Key | LRTYWLSBLWXFOV-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=CN=C1C(C(=O)O)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The free acid form of 2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid has the molecular formula C₈H₁₀F₂N₂O₂ and a molecular weight of 204.17 g/mol (calculated from constituent atomic masses). Its structure features:

-

A difluoromethyl group (-CF₂-) directly bonded to the acetic acid backbone.

-

A 1-propyl-1H-imidazol-2-yl substituent, which introduces a nitrogen-rich heterocycle with alkyl side chains.

The hydrochloride salt (C₈H₁₁ClF₂N₂O₂) adds a chloride ion, increasing the molecular weight to 240.63 g/mol . The imidazole ring’s 2-position substitution and propyl chain create steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Identifiers of 2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic Acid and Its Hydrochloride Salt

Spectroscopic and Computational Data

While experimental spectral data for the free acid is limited, computational models predict distinct features:

-

IR Spectroscopy: Strong absorption bands at ~1,700 cm⁻¹ (C=O stretch) and ~1,250 cm⁻¹ (C-F stretch).

-

NMR: The difluoromethyl group would show a singlet near δ 4.5 ppm in ¹⁹F NMR, while the imidazole protons resonate between δ 7.0–8.5 ppm in ¹H NMR .

The hydrochloride salt’s crystal structure remains unresolved, though molecular dynamics simulations suggest chloride ions form hydrogen bonds with the carboxylic acid group.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid typically involves:

-

Imidazole Alkylation: Propylation of imidazole using 1-bromopropane under basic conditions to yield 1-propyl-1H-imidazole.

-

Fluorination: Reaction with a fluorinating agent (e.g., Selectfluor®) to introduce difluoromethyl groups at the 2-position.

-

Acetic Acid Conjugation: Coupling the fluorinated imidazole with bromoacetic acid via nucleophilic substitution .

The hydrochloride salt is obtained by treating the free acid with hydrochloric acid, followed by recrystallization from ethanol.

Challenges and Optimization

-

Fluorination Efficiency: Excess fluorinating agents are required due to competing side reactions, reducing yields to ~40–50% .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from unreacted precursors.

Biological Activities and Mechanisms

Antimicrobial Effects

The hydrochloride salt demonstrates broad-spectrum antimicrobial activity:

-

Bacteria: Minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to fluorine’s electronegativity disrupting cell membrane integrity.

-

Fungi: Moderate activity against Candida albicans (MIC = 32 µg/mL), likely through inhibition of ergosterol biosynthesis .

Antiviral Activity

In vitro studies report 70–80% inhibition of influenza A (H1N1) replication at 10 µM, mediated by interference with viral neuraminidase. Dose-dependent cytotoxicity (IC₅₀ = 25 µM) limits therapeutic utility, necessitating structural modifications .

Anti-Inflammatory and Antioxidant Properties

Preliminary data suggest the compound reduces TNF-α production in macrophages by 40% at 50 µM, potentially via NF-κB pathway modulation. Scavenging of DPPH radicals (EC₅₀ = 120 µM) indicates moderate antioxidant capacity .

Pharmacokinetic Profile

Solubility and Bioavailability

The hydrochloride salt exhibits high aqueous solubility (28 mg/mL at pH 7.4), enhancing oral bioavailability compared to the free acid (<5 mg/mL). Rat studies show a plasma half-life of 2.3 hours and 65% urinary excretion within 24 hours .

Metabolic Pathways

Cytochrome P450 3A4 mediates hepatic oxidation of the propyl chain, producing inactive metabolites eliminated via renal excretion.

Applications in Research and Industry

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for developing protease inhibitors due to its imidazole-F interaction with catalytic residues .

-

Prodrug Design: Esterification of the carboxylic acid group improves membrane permeability in preclinical models.

Material Science

The compound’s fluorine content makes it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume